N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
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Overview
Description
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is a complex organic compound with the molecular formula C24H23N3O3. This compound is known for its unique structure, which includes a biphenyl group, a hydrazino carbonyl group, and a methylpropanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the biphenylcarbonyl hydrazine intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide can be compared with other similar compounds, such as:
- N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)benzamide
- N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)acetamide
These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-N-[4-[[(4-phenylbenzoyl)amino]carbamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16(2)22(28)25-21-14-12-20(13-15-21)24(30)27-26-23(29)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABOMAZHOXUZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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